Scaffold Validation: Thiopyrano[4,3-d]pyrimidine Core Delivers Potent mTOR Kinase Inhibition
The thiopyrano[4,3-d]pyrimidine scaffold has been independently validated as a kinase inhibitor framework. In a series of 4-morpholino derivatives, compound 7e (which retains the 4-OH group present in the target compound) exhibited IC₅₀ values of 0.80 ± 0.15 µM against mTOR kinase, 7.43 ± 1.45 µM against H460, and 11.90 ± 0.94 µM against PC-3 cell lines, representing 1.28- to 1.71-fold improved potency over the reference compound BMCL-200908069-1 [1]. The target compound shares the identical thiopyrano[4,3-d]pyrimidine core with a free 4-OH group—the substitution pattern reported to yield the best potency in this scaffold [1].
| Evidence Dimension | mTOR inhibitory activity of core scaffold with 4-OH substitution |
|---|---|
| Target Compound Data | Core scaffold validated; free 2-SH handle enables further optimization (no direct IC₅₀ for target compound itself) |
| Comparator Or Baseline | Compound 7e (4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine): mTOR IC₅₀ = 0.80 ± 0.15 µM |
| Quantified Difference | Scaffold with 4-OH provides 1.28–1.71× potency enhancement over BMCL-200908069-1 baseline |
| Conditions | mTOR kinase inhibition assay at 10 µM; H460 and PC-3 cancer cell lines |
Why This Matters
Procurement of the target compound provides direct access to a validated kinase-inhibitor scaffold with a free thiol, enabling structure-activity relationship (SAR) expansion at C-2 without the need for de novo core synthesis.
- [1] Zhu, W.; et al. Design, synthesis, anticancer activity and docking studies of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as mTOR inhibitors. Bioorg. Med. Chem. 2014, 22, 6746–6754. DOI: 10.1016/j.bmc.2014.11.003. View Source
